molecular formula C23H25NO4 B11382822 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11382822
M. Wt: 379.4 g/mol
InChI Key: CXLUZKVJNRQGFU-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and furan derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This process can convert carbonyl groups to alcohols or amines.

    Substitution: Halogenation or alkylation reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-HYDROXYPHENYL)METHYL]ACETAMIDE
  • 2-(3,5-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable candidate for various applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H25NO4/c1-17-11-18(2)13-22(12-17)28-16-23(25)24(15-21-5-4-10-27-21)14-19-6-8-20(26-3)9-7-19/h4-13H,14-16H2,1-3H3

InChI Key

CXLUZKVJNRQGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3)C

Origin of Product

United States

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